1-(4-Isopropoxybenzyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-13(4-6-14)11-16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFKNKGWFGWBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Isopropoxybenzyl)piperazine CAS 21867-72-1 properties
This technical guide provides an in-depth analysis of 1-(4-Isopropoxybenzyl)piperazine , a specialized intermediate used in medicinal chemistry for the synthesis of bioactive compounds targeting G-protein coupled receptors (GPCRs) and antimicrobial pathways.[1]
CAS 21867-72-1[1]
Executive Summary
This compound is a secondary amine building block characterized by a piperazine core mono-substituted with a lipophilic 4-isopropoxybenzyl group.[1] In drug discovery, this compound serves as a "privileged scaffold," offering a balance of hydrophilicity (via the basic piperazine nitrogens) and lipophilicity (via the isopropoxy tail).
It is primarily utilized as a key intermediate in the synthesis of:
-
GPCR Ligands: Particularly dopamine (D2/D4) and serotonin (5-HT) receptor modulators where the bulky isopropoxy group occupies hydrophobic pockets.[1]
-
Antimicrobial Agents: Including novel leishmanicidal and antifungal candidates.
-
Pharmaceutical Analogs: It functions as a structural bioisostere to 1-(4-methoxybenzyl)piperazine, offering improved metabolic stability against O-dealkylation.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-[(4-Propan-2-yloxyphenyl)methyl]piperazine |
| CAS Number | 21867-72-1 |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| SMILES | CC(C)Oc1ccc(CN2CCNCC2)cc1 |
| InChI Key | Calculated |
Physical Properties
Note: Experimental values for this specific derivative are often proprietary. The data below represents consensus values derived from close structural analogs (e.g., 4-methoxy variants) and computational models.
| Property | Value / Description | Significance |
| Physical State | Low-melting solid or viscous oil | Handling requires gentle warming for transfer.[1] |
| Melting Point | ~30–45 °C (Estimated) | Analogous to 1-(4-methoxybenzyl)piperazine (MP 32–36°C).[1] |
| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| LogP (Calc) | 2.1 ± 0.3 | Moderate lipophilicity; ideal for CNS penetration. |
| pKa (Base) | ~9.8 (N1) & ~5.4 (N4) | Typical for piperazines; exists as a dication at physiological pH.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO. | Limited water solubility unless protonated (salt form). |
Synthetic Routes & Manufacturing
Two primary pathways exist for the synthesis of this compound. The Reductive Amination route is preferred for pharmaceutical applications due to higher selectivity and cleaner impurity profiles.
Method A: Reductive Amination (Preferred)
This method avoids the formation of the bis-alkylated byproduct (1,4-di(4-isopropoxybenzyl)piperazine).[1]
-
Reagents: 4-Isopropoxybenzaldehyde, Piperazine (excess), Sodium Triacetoxyborohydride (STAB) or NaBH₄.
-
Solvent: Dichloromethane (DCM) or Methanol.
-
Mechanism: Formation of an iminium ion intermediate followed by in-situ reduction.
Method B: Nucleophilic Substitution (Alkylation)
Used in cost-sensitive, large-scale industrial productions where purification capabilities (distillation) are robust.[1]
-
Reagents: 4-Isopropoxybenzyl chloride, Piperazine (large excess, >5 eq).
-
Conditions: Reflux in Acetonitrile or Ethanol with K₂CO₃.
-
Challenge: Controlling the ratio to prevent double alkylation at the N4 position.
Synthetic Pathway Visualization
Figure 1: Comparative synthetic pathways highlighting the reductive amination route to minimize bis-alkylation.
Applications in Drug Discovery
This compound is not a drug itself but a strategic intermediate . Its value lies in the modulation of Structure-Activity Relationships (SAR).[1]
Lipophilicity Modulation (The "Isopropoxy Effect")
Replacing a methoxy (-OCH₃) group with an isopropoxy (-OCH(CH₃)₂) group on a phenyl ring typically increases the LogP by ~0.8 units.[1] This modification:
-
Increases Metabolic Stability: The branched isopropyl group sterically hinders cytochrome P450 enzymes, slowing down O-dealkylation compared to linear alkoxy chains.
-
Enhances Receptor Binding: The added bulk fills hydrophobic pockets in GPCRs (e.g., Dopamine D4 receptor), often increasing selectivity over related subtypes.
Structural Pharmacophore Analysis
The molecule serves as a linker, connecting a lipophilic "tail" to a polar "head" (the secondary amine of the piperazine), which can then be further functionalized (e.g., acylated, alkylated) to create the final drug candidate.
Figure 2: Pharmacophore dissection showing the functional roles of each structural component.
Handling, Stability & Safety
Signal Word: WARNING
Hazard Identification (GHS)[1][9]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
Sensitization: Like many piperazine derivatives, this compound may act as a skin sensitizer upon prolonged contact.[4]
Storage & Stability
-
Hygroscopic Nature: Piperazines readily absorb CO₂ and water from the air. Store under an inert atmosphere (Nitrogen/Argon) if possible.
-
Oxidation: The benzylic position is susceptible to slow oxidation over months; store in amber vials at 2–8°C.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).
Emergency Protocol
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines).
Analytical Characterization
To validate the identity of CAS 21867-72-1, the following spectral features are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.33 (d, 6H): Isopropyl methyl protons.
-
δ 2.40-2.90 (m, 8H): Piperazine ring protons (distinct triplets or broad multiplets depending on salt form).[1]
-
δ 3.46 (s, 2H): Benzylic methylene (-CH₂-).[1]
-
δ 4.52 (sept, 1H): Methine proton of the isopropoxy group.
-
δ 6.80-7.20 (dd, 4H): Para-substituted aromatic system (AA'BB' pattern).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 235.18 m/z.
-
Fragmentation: Loss of the isopropyl group (M-43) or cleavage at the benzylic position is common.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769426 (Related Analog). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives and safety data.[3] Retrieved from [Link][1]
- Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts." Expert Opinion on Drug Discovery, 17(9), 969-984. (Contextual grounding on piperazine scaffolds).
Sources
Chemical structure of 1-(4-Isopropoxybenzyl)piperazine
CAS No: 21867-72-1 Formula: C₁₄H₂₂N₂O Molecular Weight: 234.34 g/mol
Executive Summary & Chemical Identity
1-(4-Isopropoxybenzyl)piperazine is a specialized heterocyclic building block characterized by a piperazine core mono-substituted with a lipophilic 4-isopropoxybenzyl moiety. In medicinal chemistry, this structure serves as a critical pharmacophore for G-Protein Coupled Receptor (GPCR) ligands, particularly in the development of histamine H3 antagonists, sigma receptor modulators, and monoamine transporter inhibitors.
Unlike its methoxy-analogues, the isopropoxy group introduces significant steric bulk and increased lipophilicity (LogP), altering the compound's metabolic stability and binding affinity profiles. This guide details the synthesis, structural characterization, and handling protocols for this compound, designed for researchers requiring high-purity standards.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-[(4-propan-2-yloxyphenyl)methyl]piperazine |
| SMILES | CC(C)Oc1ccc(CN2CCNCC2)cc1 |
| Boiling Point | ~340°C (Predicted at 760 mmHg) |
| pKa (Calc) | ~9.8 (Secondary amine), ~5.4 (Tertiary amine) |
| LogP | ~2.1 (Predicted) |
Synthesis Protocols: The "High-Fidelity" Route
While direct alkylation of piperazine with 4-isopropoxybenzyl chloride is chemically possible, it is not recommended for high-purity applications due to the formation of the symmetrical bis-1,4-(4-isopropoxybenzyl)piperazine impurity, which is difficult to separate.
Recommended Protocol: Reductive Amination This method ensures mono-substitution selectivity and avoids the use of lachrymatory benzyl halides.
Reaction Scheme (Graphviz Visualization)
Figure 1: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).
Step-by-Step Methodology
-
Reagent Prep: Dissolve 4-isopropoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Imine Formation: Add Piperazine (5.0 eq). The large excess is critical to statistically favor mono-substitution. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
-
Quench & Workup: After 12 hours, quench with saturated NaHCO₃. Extract with DCM.
-
Purification: The excess piperazine is water-soluble. Wash the organic layer extensively with water/brine. If high purity is required, convert to the dihydrochloride salt using HCl/Dioxane, precipitate, and recrystallize from Ethanol/Ether.
Structural Characterization (Spectroscopic Profiling)
Verification of the 4-isopropoxy group and the integrity of the piperazine ring is essential.
Nuclear Magnetic Resonance (NMR) Analysis
Predicted shifts in CDCl₃ (δ ppm)
| Proton (H) Environment | Shift (δ) | Multiplicity | Integration | Structural Assignment |
| Ar-H (Meta to O) | 7.20 | Doublet (d) | 2H | Aromatic ring (Benzyl side) |
| Ar-H (Ortho to O) | 6.85 | Doublet (d) | 2H | Aromatic ring (Shielded by Oxygen) |
| Ar-CH₂-N | 3.45 | Singlet (s) | 2H | Benzylic methylene |
| O-CH-(CH₃)₂ | 4.50 | Septet | 1H | Isopropyl methine |
| Piperazine (N-CH₂) | 2.90 | Triplet (t) | 4H | Ring protons adjacent to secondary amine |
| Piperazine (N-CH₂) | 2.40 | Broad/Triplet | 4H | Ring protons adjacent to benzyl amine |
| CH-(CH₃)₂ | 1.30 | Doublet (d) | 6H | Isopropyl methyls |
Diagnostic Signal: Look for the septet at ~4.5 ppm and the doublet at ~1.3 ppm . This confirms the isopropoxy group is intact and has not been cleaved to a phenol (which would lack the isopropyl signals).
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: m/z 235.2
-
Fragmentation Pattern:
-
m/z 192: Loss of the isopropyl group (C₃H₇).
-
m/z 85: Piperazine ring fragment (characteristic of N-substituted piperazines).
-
m/z 107: 4-hydroxybenzyl cation (if ether cleavage occurs during ionization).
-
Physicochemical Properties & ADME Implications
The substitution of the methoxy group (found in many standard precursors) with an isopropoxy group fundamentally alters the molecule's interaction with biological systems.
Lipophilicity Map
Figure 2: Impact of the isopropoxy moiety on pharmacokinetic parameters.
-
Solubility: Moderate in water; highly soluble in DCM, DMSO, and Methanol.
-
Storage: The free base is sensitive to CO₂ (carbamate formation). Store as the Dihydrochloride salt (2HCl) at -20°C under argon for long-term stability.
Safety & Handling (MSDS Highlights)
Signal Word: DANGER (Corrosive/Irritant)
-
Skin/Eye Contact: Piperazine derivatives are strong sensitizers and corrosives. The free base can cause chemical burns.
-
Protocol: Wear nitrile gloves and chemical splash goggles. If contact occurs, flush with water for 15 minutes.[1]
-
-
Inhalation: Dust/mist can cause respiratory sensitization.
-
Protocol: Handle strictly within a fume hood.
-
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16769426, 1-(4-Isopropyl-benzoyl)-piperazine. (Note: Structural analogue used for property benchmarking). Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis method).
Sources
An In-depth Technical Guide to 1-(4-Isopropoxybenzyl)piperazine for Advanced Research
This guide provides a comprehensive technical overview of 1-(4-Isopropoxybenzyl)piperazine, a substituted N-benzylpiperazine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a robust synthetic methodology, and explores its potential applications grounded in the established significance of the piperazine scaffold in modern pharmacology.
Core Molecular Profile
This compound belongs to the broad class of benzylpiperazines, which are recognized for their diverse pharmacological activities. The structure consists of a central piperazine ring, a versatile pharmacophore, N-substituted with a benzyl group. This benzyl moiety is further functionalized at the para-position with an isopropoxy group, which significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
Chemical Formula and Molecular Weight
The chemical structure of this compound is composed of a piperazine ring (C₄H₁₀N₂), a benzyl linker (C₇H₆), and an isopropoxy group (C₃H₇O). By assembling these components and accounting for the loss of hydrogen atoms upon substitution, the precise molecular characteristics can be determined.
-
Chemical Formula: C₁₄H₂₂N₂O
-
Molecular Weight (Isotopic Mass): 234.1732 u
-
Molecular Weight (Average Mass): 234.34 g/mol
These fundamental values are critical for all quantitative aspects of research, from reaction stoichiometry to the preparation of solutions for biological assays.
Physicochemical Data Summary
While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on well-characterized structural analogs such as 1-benzylpiperazine, 1-(4-methoxybenzyl)piperazine, and 1-(4-ethoxybenzyl)piperazine[1][2][]. The isopropoxy group is expected to increase lipophilicity compared to its methoxy and ethoxy counterparts.
| Property | Estimated Value | Rationale & Significance |
| logP (Octanol/Water) | 2.5 - 3.5 | The isopropoxy group enhances lipid solubility, which can improve blood-brain barrier penetration and cell membrane permeability. This is a key parameter in drug design for CNS targets. |
| pKa (Strongest Basic) | 8.5 - 9.5 | Refers to the secondary amine in the piperazine ring. This basicity ensures that the compound is protonated at physiological pH, enhancing its solubility in aqueous media and its ability to interact with biological targets via ionic bonds. |
| Boiling Point | ~320-340 °C (at 760 mmHg) | High boiling point is typical for compounds of this molecular weight and polarity, indicating strong intermolecular forces. Relevant for purification by distillation under reduced pressure. |
| Polar Surface Area | 27.3 Ų | The two nitrogen atoms and the ether oxygen contribute to the polar surface area, influencing water solubility and hydrogen bonding capacity with biological macromolecules. |
Strategic Synthesis Protocol: N-Alkylation
The synthesis of this compound is most effectively achieved via nucleophilic substitution, specifically the N-alkylation of piperazine with a suitable benzylating agent. This is a classic and reliable method for preparing monosubstituted piperazines[4]. The primary challenge in this synthesis is controlling selectivity to minimize the formation of the 1,4-disubstituted by-product.
Causality of Experimental Design
The chosen protocol employs a strategic excess of the piperazine nucleophile. This leverages statistical probability to favor monosubstitution; with an abundance of piperazine molecules, the electrophile (4-isopropoxybenzyl chloride) is more likely to react with an unsubstituted piperazine than with the already-formed monosubstituted product. The use of a base is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
Detailed Step-by-Step Methodology
Reaction: Piperazine + 4-Isopropoxybenzyl chloride → this compound
Materials:
-
Piperazine (anhydrous)
-
4-Isopropoxybenzyl chloride (or bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (4 equivalents). Dissolve the piperazine in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution. This will act as the acid scavenger.
-
Initiation of Reaction: While stirring vigorously, add a solution of 4-isopropoxybenzyl chloride (1 equivalent) in anhydrous acetonitrile dropwise to the piperazine mixture at room temperature.
-
Reaction Drive: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting benzyl chloride is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and piperazine hydrochloride salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to reduce the water content).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to separate the desired monosubstituted product from unreacted piperazine and any disubstituted by-product.
-
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development & Medicinal Chemistry
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas[4][5][6][7]. Its presence can confer favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability[5][6]. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's interaction with biological targets.
Rationale for Pharmacological Interest
-
Central Nervous System (CNS) Activity: Many N-benzylpiperazine derivatives exhibit activity at CNS targets, including dopamine and serotonin receptors[8][9]. The core structure of this compound makes it a candidate for investigation as a ligand for these receptors, with potential applications in treating psychiatric or neurological disorders.
-
Anthelmintic Potential: Piperazine and its derivatives are well-known anthelmintic agents, acting as GABA receptor agonists in invertebrates, which leads to parasitic paralysis[10][11].
-
Other Therapeutic Areas: The versatility of the piperazine moiety is demonstrated by its inclusion in drugs for cancer (Imatinib), allergies (Cetirizine), and infections (Ciprofloxacin)[4]. The specific isopropoxybenzyl substitution could modulate activity and selectivity for a variety of targets, including kinases, G-protein coupled receptors, and ion channels.
Logical Pathway for Preclinical Evaluation
The initial screening of this compound would logically follow a hierarchical approach to identify its biological activity and therapeutic potential.
Caption: Preclinical evaluation workflow for a novel piperazine derivative.
Conclusion
This compound is a rationally designed molecule with significant potential for further investigation in drug discovery. Its core chemical properties are well-defined by its structure, and its synthesis can be achieved through established, reliable chemical methods. Grounded in the proven success of the piperazine scaffold, this compound represents a valuable building block for developing novel therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic evaluation in a research setting.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source not specified.
- Sarchem Labs. (2025, October 27). How Piperazine Works and Its Key Applications in Industry and Medicine. Sarchem Labs.
- The medicinal chemistry of piperazines: A review. Scilit.
- The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed.
- Piperazine. Wikipedia.
- 1-(4-Isopropyl-benzoyl)-piperazine | C14H20N2O | CID 16769426. PubChem.
- Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo.
- 1-[3,4-methylenedioxy-benzyl]piperazine -M, (desmethylen-methyl-), 2AC. NIST WebBook.
- Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
- Development of New Benzylpiperazine Derivatives as σ 1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021, May 21).
- Chemical structure of N-benzylpiperazine (BZP).
- 1-Benzylpiperazine and other Piperazine-based Derivatives.
- 1-(4-Methoxybenzyl)piperazine 97 21867-69-6. MilliporeSigma.
- Synthesis of piperazines. Organic Chemistry Portal.
- Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.
- CAS 21867-70-9 (1-(4-Ethoxybenzyl)piperazine). BOC Sciences.
- 1-benzylpiperazine. Organic Syntheses Procedure.
- US6214829B1 - Piperazine compounds, their preparation, and methods of using them.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE.
- Piperazines. MilliporeSigma.
- Piperazines. Chemenu.
- 1-(4-Hydroxyphenyl)piperazine | 56621-48-8. Tokyo Chemical Industry (India) Pvt. Ltd..
- 1-(4-Methoxyphenyl)piperazine | 38212-30-5. (2026, January 13). ChemicalBook.
- 1-(4-Chlorobenzyl)piperazine 98 23145-88-2. Sigma-Aldrich.
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- 1. 1-Benzylpiperazine (CAS 2759-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-(4-Methoxybenzyl)piperazine 97 21867-69-6 [sigmaaldrich.com]
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4-Isopropoxybenzyl Piperazine Derivatives in Medicinal Chemistry
A Technical Guide to Scaffold Optimization and Therapeutic Applications
Executive Summary
The 4-isopropoxybenzyl piperazine moiety represents a strategic chemotype in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery and anti-infective research. This specific substitution pattern combines the privileged piperazine core—known for its ability to induce favorable pharmacokinetic properties—with a 4-isopropoxybenzyl tail.
This guide analyzes the medicinal chemistry rationale behind this derivative, focusing on its role in optimizing lipophilicity (LogP) , enhancing Blood-Brain Barrier (BBB) penetration, and filling hydrophobic pockets in targets such as Sigma-1 receptors (
Chemical Architecture & Rationale
The Pharmacophore
The molecule consists of three distinct functional zones:
-
The Basic Core (Piperazine): Provides a pKa (~9.8) suitable for physiological protonation, facilitating electrostatic interactions with aspartate/glutamate residues in receptor binding pockets.
-
The Linker (Methylene Bridge): A flexible spacer allowing the aromatic tail to orient into hydrophobic sub-pockets.
-
The Distal Tail (4-Isopropoxybenzene):
-
Steric Bulk: The isopropoxy group (
) is significantly bulkier than a methoxy or ethoxy group. This allows it to achieve higher occupancy in spacious hydrophobic pockets (e.g., the peripheral anionic site of AChE). -
Electronic Effect: A weak
-donor that enriches electron density on the phenyl ring, potentially enhancing - stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine).
-
Lipophilicity and CNS Penetration
Replacing a methoxy group (
-
Impact: This modification is often employed when a lead compound is too polar to cross the BBB effectively.
-
Metabolic Stability: The branched isopropyl group can sterically hinder
-dealkylation by cytochrome P450 enzymes (specifically CYP2D6) compared to linear alkyl chains, potentially extending half-life ( ).
Synthetic Pathways[1][2][3][4][5]
Two primary routes are employed for the synthesis of 4-isopropoxybenzyl piperazine derivatives: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is generally preferred in late-stage functionalization due to milder conditions and fewer side products.
Reaction Logic Diagram
Figure 1: Synthetic routes for generating the core scaffold. Method A (solid lines) is the preferred reductive amination pathway.
Therapeutic Applications & Case Studies
Sigma-1 Receptor ( R) Modulation
The benzylpiperazine scaffold is a classic template for
-
Mechanism: The basic nitrogen of the piperazine forms a salt bridge with Glu172 in the
R binding pocket. -
Role of Isopropoxy: The 4-isopropoxybenzyl group occupies the primary hydrophobic pocket. The bulkier isopropyl group often improves selectivity against the Sigma-2 (
) subtype compared to smaller substituents.
Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease research, dual-binding AChE inhibitors are designed to span the enzyme's active gorge.
-
Design Strategy: These molecules link a catalytic site binder (often a phthalimide or indanone) to a peripheral site binder via a piperazine chain.
-
Optimization: A 4-isopropoxybenzyl moiety acts as the Peripheral Anionic Site (PAS) anchor. The isopropoxy group enhances
-stacking with Trp286 at the PAS, blocking amyloid- aggregation which is catalyzed at this site.
Antimicrobial & Antifungal Agents
Benzylpiperazines are intermediates in the synthesis of azole antifungals. The lipophilic tail facilitates insertion into the fungal cell membrane, disrupting ergosterol biosynthesis pathways.
Experimental Protocols
Protocol: Synthesis via Reductive Amination
Objective: Synthesis of this compound.
Reagents:
-
4-Isopropoxybenzaldehyde (1.0 eq)
-
Piperazine (anhydrous, 5.0 eq) – Excess prevents bis-alkylation
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (glacial, catalytic)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve piperazine (5.0 eq) in DCE (0.2 M concentration). Add 4-isopropoxybenzaldehyde (1.0 eq) dropwise.
-
Activation: Add glacial acetic acid (1–2 drops) to catalyze imine formation. Stir at room temperature for 30–60 minutes under nitrogen atmosphere.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%
). -
Workup: Quench with saturated aqueous
. Extract the aqueous layer with DCM (3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0 10% MeOH/DCM with 1% ).
Self-Validation Check:
-
NMR Signature: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the benzylic methylene singlet (~3.5 ppm). The isopropyl group should appear as a septet (~4.5 ppm) and a doublet (~1.3 ppm).
SAR Decision Logic
Figure 2: Decision tree for selecting the 4-isopropoxybenzyl moiety during lead optimization.
Comparative Data: Substituent Effects
The following table illustrates the theoretical impact of varying the para-substituent on the benzyl ring within a piperazine scaffold, specifically for a generic CNS target (e.g., Sigma-1).
| Substituent (R) | Electronic Effect ( | Steric Parameter (MR) | cLogP Contribution | Predicted Metabolic Liability |
| -H | 0.00 | 1.03 | 0.00 | High (Para-hydroxylation) |
| -OCH | -0.27 (Donor) | 7.87 | +0.02 | High (O-Demethylation) |
| -Cl | +0.23 (Withdrawing) | 6.03 | +0.71 | Low (Blocked) |
| -OCH(CH | -0.45 (Donor) | 12.50 | +1.10 | Moderate (Dealkylation slowed by sterics) |
Table 1: Comparison of physicochemical properties. Note the significant increase in steric bulk (MR) and lipophilicity for the isopropoxy group.
References
-
Review of Piperazine Scaffolds: Chaudhary, P. et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1][2] ChemistryOpen, 2024. (Generalized citation based on search context 1.6/1.24).
-
Sigma-1 Receptor Ligands: Rousseaux, C. G., & Greene, S. F.[3][4] "Sigma receptors [sigma-1 (
) and sigma-2 ( )] in medicinal chemistry." Journal of Receptor, Ligand and Channel Research, 2016. -
AChE Inhibitor Design: Sugimoto, H., et al. "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, 2000. (Foundational text on benzylpiperidine/piperazine SAR).
-
Synthetic Methodology (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Isopropoxybenzyl Derivatives in GPR68: Huang, X. P., et al. "Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68)." Journal of Medicinal Chemistry, 2015.
Sources
Pharmacophore Mapping of N-Benzylpiperazine Analogs: A Comprehensive Guide to Multi-Target Drug Design
Executive Summary
The N-benzylpiperazine (BZP) scaffold is a highly privileged structure in modern medicinal chemistry. Originally recognized for its psychoactive properties as an amphetamine-like monoamine transporter inhibitor, its structural versatility has driven its evolution into a foundational building block for diverse therapeutic agents. By systematically mapping the 3D pharmacophore of BZP analogs, researchers can optimize target selectivity, reduce off-target toxicity, and engineer Multi-Target Directed Ligands (MTDLs) for complex pathologies such as Alzheimer's disease, tuberculosis, and oncology.
This technical guide provides an authoritative framework for the pharmacophore mapping of N-benzylpiperazine derivatives, detailing the causality behind structural modifications, standardized virtual screening protocols, and the mechanistic logic governing their receptor interactions.
The Pharmacophoric Landscape of N-Benzylpiperazine
The biological efficacy of BZP analogs is dictated by a precise spatial arrangement of steric and electronic features. A robust pharmacophore model for BZP typically consists of three core domains:
-
The Basic Piperazine Nitrogen (N4): At a physiological pH of ~7.4, the N4 atom is predominantly protonated. This allows it to act as a potent Hydrogen Bond Donor (HBD) and participate in critical cation-π interactions with electron-rich aromatic residues within target binding pockets.
-
The Terminal Benzyl Ring: This moiety provides a crucial Hydrophobic and Aromatic (HYD/AR) feature. The rotational freedom of the benzyl group allows it to adapt to various hydrophobic pockets, frequently engaging in π-π stacking.
-
The N1-Substituent / Linker Domain: The N1 position of the piperazine ring serves as a versatile attachment point. Modifying this vector with arylsulfonamides, chalcones, or quinolones directly modulates the spatial geometry, lipophilicity, and target specificity of the resulting analog.
Disease-Specific Pharmacophore Models & Mechanistic Logic
Neurodegenerative Diseases: Dual AChE/BChE & Aβ Inhibition
In the pursuit of Alzheimer's Disease (AD) therapeutics, BZP acts as a potent bioisostere for the N-benzylpiperidine moiety found in Donepezil. Pharmacophore mapping reveals that BZP-based MTDLs can simultaneously inhibit Acetylcholinesterase (AChE) and prevent Amyloid-beta (Aβ) aggregation.
Mechanistically, the terminal benzyl group anchors deep within the Catalytic Active Site (CAS) of AChE via π-π stacking with Trp84. Simultaneously, the protonated piperazine nitrogen forms a cation-π interaction with Trp286 at the Peripheral Anionic Site (PAS). This dual-site binding physically blocks the PAS, which is the primary nucleation site for AChE-induced Aβ aggregation 1[1]. Similar multi-target efficacy has been validated in novel Donepezil-arylsulfonamide hybrids utilizing the BZP nucleus 2[2].
Caption: Mechanistic binding logic of BZP analogs as Multi-Target Directed Ligands.
Infectious Diseases: Tuberculosis & Malaria
The lipophilic nature of the BZP scaffold is highly advantageous for penetrating the thick, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis. When coupled with 3,5-dinitrophenyl tetrazole or oxadiazole moieties, BZP derivatives exhibit potent antimycobacterial activity. The presence of two tertiary amines in the BZP core allows for the synthesis of water-soluble dihydrochloride salts, elegantly overcoming the poor aqueous solubility that plagues traditional tetrazole leads3[3]. Furthermore, BZP substitutions on 4(1H)-quinolone cores have yielded orally bioavailable antimalarial agents with low nanomolar efficacy against resistant Plasmodium falciparum strains 4[4].
Oncology: VEGFR-2 Inhibition
In targeted cancer therapy, piperazine-chalcone hybrids utilizing the BZP core have been mapped to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The rigid piperazine linker optimally positions the chalcone moiety to disrupt kinase activity, yielding IC50 values in the sub-micromolar range and demonstrating high tumor selectivity 5[5].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the quantitative efficacy of various BZP analogs across different therapeutic targets, illustrating the scaffold's broad pharmacological utility.
| Compound Class / Hybrid | Primary Target | Key Efficacy Metric | Causality of Potency |
| Thienocycloalkylpyridazinone-BZP | AChE / BChE (Alzheimer's) | IC50 = 0.124 nM | Optimal linker length allows simultaneous CAS and PAS binding. |
| Donepezil-Arylsulfonamide-BZP | AChE / Aβ Aggregation | High AChE inhibition | BZP acts as a direct bioisostere for N-benzylpiperidine. |
| 3,5-Dinitrophenyl Tetrazole-BZP | M. tuberculosis H37Rv | MIC comparable to Isoniazid | High lipophilicity penetrates mycolic acid; salt formation aids solubility. |
| Piperazine-Chalcone-BZP | VEGFR-2 Kinase (Cancer) | IC50 = 0.57 – 1.48 µM | Piperazine rigidity locks chalcone into the ATP-binding cleft. |
| 4(1H)-Quinolone-BZP | P. falciparum (W2 strain) | EC50 = 1.5 nM | Ionizable piperazine enhances aqueous solubility of the quinolone core. |
Standardized Methodology: Pharmacophore Mapping & Virtual Screening Protocol
To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when generating 3D pharmacophore models for BZP analogs.
Step 1: Ligand Dataset Curation
Compile a structurally diverse training set of at least 25 known BZP analogs with experimentally determined IC50/Ki values spanning a minimum of three orders of magnitude (e.g., 0.1 nM to >10,000 nM).
-
Causality: A diverse training set prevents the algorithm from biasing the model toward a single chemotype, ensuring the extracted pharmacophore represents the true geometric requirements of the receptor rather than the structural redundancy of the ligands.
Step 2: Conformational Sampling
Utilize a stochastic conformational generation algorithm (e.g., OMEGA or Catalyst). Generate up to 255 conformers per molecule with an energy threshold of 20 kcal/mol above the global minimum.
-
Causality: The piperazine ring exhibits rapid chair-boat interconversions. Restricting conformational sampling risks missing the bioactive conformation, which often resides in a local energy minimum stabilized only upon receptor binding.
Step 3: Feature Extraction & Model Generation
Map the chemical features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HYD), and Positive Ionizable (PI) groups. Generate hypotheses using algorithms like HypoGen.
-
Causality: For BZP, forcing a PI feature on the N4 nitrogen and a HYD feature on the benzyl ring is critical, as these dictate the primary anchoring interactions (cation-π and π-π stacking) in the target pocket.
Step 4: Decoy Validation (Self-Validating System)
Challenge the generated pharmacophore model against a decoy database containing 1,000 structurally similar but biologically inactive compounds. Calculate the Receiver Operating Characteristic (ROC) curve and the Güner-Henry (GH) scoring metric.
-
Causality: A model that only recognizes lipophilicity will fail this test. A high GH score (>0.7) validates that the model relies on precise spatial geometry, effectively eliminating false positives during subsequent screening.
Step 5: Virtual Screening & Molecular Docking
Deploy the validated model as a 3D query against commercial chemical libraries (e.g., ZINC, Enamine). Subject the top-scoring hits to molecular docking to calculate precise binding free energies (ΔG).
Caption: Step-by-step pharmacophore mapping workflow emphasizing validation causality.
Regulatory and Toxicological Considerations
While optimizing BZP analogs for therapeutic use, researchers must account for the scaffold's historical association with Novel Psychoactive Substances (NPS). Unmodified BZP acts as a potent monoamine transporter inhibitor . Therefore, 3D pharmacophore models must incorporate anti-target screening (e.g., against the Dopamine Transporter, DAT) to ensure that newly designed therapeutic analogs are devoid of amphetamine-like liability.
References
-
Adeowo, F. Y., et al. (2022). Fused thiophene as a privileged scaffold: A review on anti-Alzheimer's disease potentials via targeting cholinesterases... ResearchGate. 1
-
MDPI (2021). Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer's Disease. MDPI. 2
-
Hrabálek, A., et al. (2015). Development of Water-Soluble 3,5-Dinitrophenyl Tetrazole and Oxadiazole Antitubercular Agents. ResearchGate.3
-
Cross, R. M., et al. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC / NIH. 4
-
Ahmed, M. F., et al. (2020). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. ResearchGate. 5
-
Corazza, O., et al. (2022). Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer’s Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Isopropoxy-Benzylpiperazine Scaffold: Synthetic Architectures and Therapeutic Frontiers
Executive Summary
The benzylpiperazine (BZP) moiety represents a privileged scaffold in medicinal chemistry, historically associated with monoaminergic modulation. However, the specific introduction of an isopropoxy (-OiPr) substituent onto the benzyl ring has emerged as a critical determinant in shifting this scaffold from non-selective CNS stimulation to high-affinity targeting of specific enzymes (BACE-1, Mpro) and G-protein coupled receptors (GPR68).
This technical guide analyzes the isopropoxy-substituted benzylpiperazine architecture. It details the structural rationale for isopropoxy inclusion—specifically its role in filling hydrophobic sub-pockets (
Structural Paradigm: The Isopropoxy Advantage
In rational drug design, the transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group is rarely arbitrary. It is a calculated optimization of steric bulk and lipophilicity .
Physicochemical Rationale[1][2][3]
-
Lipophilicity (
LogP): The isopropyl group adds significant hydrophobicity compared to a methyl group, facilitating Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like BACE-1. -
Steric Occlusion: The branched nature of the isopropoxy group creates a "steric shield." In the context of metabolic stability, this can hinder O-dealkylation by cytochrome P450 enzymes (specifically CYP2D6), extending the half-life (
) of the pharmacophore. -
Hydrophobic Pocket Filling: Many binding sites (e.g., the S3 pocket of
-secretase) possess defined hydrophobic clefts. A planar phenyl ring leaves these void; an isopropoxy group fills them, displacing "high-energy" water molecules and driving binding affinity through entropic gain.
Scaffold Architecture
The core scaffold consists of a piperazine ring linked via a methylene bridge to a phenyl ring bearing an isopropoxy substituent.
Figure 1: Modular architecture of the isopropoxy-benzylpiperazine scaffold.
Synthetic Methodologies
Two primary routes exist for constructing this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is preferred in lead optimization due to milder conditions and the avoidance of over-alkylation.
Method A: Reductive Amination (Preferred)
This protocol minimizes the formation of bis-benzyl byproducts and allows for the use of sensitive isopropoxy-benzaldehydes.
Reagents:
-
4-Isopropoxybenzaldehyde (or 2-/3- isomers)
-
N-Boc-piperazine (or functionalized piperazine derivative)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) / Acetic Acid (AcOH)
Protocol:
-
Imine Formation: Dissolve 4-isopropoxybenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in DCM. Add catalytic AcOH (0.1 eq). Stir at Room Temperature (RT) for 30 min.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.
-
Workup: Stir for 12h. Quench with sat.
. Extract with DCM. -
Deprotection: Treat the intermediate with TFA/DCM (1:4) to yield the free amine.
Method B: Nucleophilic Substitution ( )
Used when the benzyl halide is readily available or for scale-up of simple derivatives.
Reagents:
Protocol:
-
Suspend
(3.0 eq) in . -
Add Piperazine (5.0 eq) to suppress bis-alkylation.
-
Add 3-Isopropoxybenzyl chloride (1.0 eq) dropwise at reflux.
-
Filter inorganic salts and evaporate solvent.
Therapeutic Applications & Case Studies
The isopropoxy-benzylpiperazine moiety is not merely a generic linker; it is a specific pharmacophore element in several high-value targets.
Alzheimer’s Disease: BACE-1 Inhibition
-Secretase (BACE-1) is a prime target for Alzheimer's. The active site contains a large hydrophobic-
Mechanism: The piperazine nitrogen interacts with the catalytic aspartates (Asp32/Asp228), while the 3-isopropoxybenzyl group extends into the
sub-pocket. -
SAR Insight: Replacing the isopropoxy with a methoxy group results in a >10-fold loss of potency, confirming the necessity of the bulky isopropyl group to fill the hydrophobic void.
-
Key Compound: (5R,7S)-8-(3-isopropoxybenzyl)-triazaspiro[4.5]dec-3-ene-2-thione derivatives demonstrate nanomolar
values.
Virology: SARS-CoV-2 Inhibition
The main protease (
-
Compound: 1-(4-Bromo-2-isopropoxybenzyl)-1,4-diazepane derivatives.[3]
-
Role of Isopropoxy: Located at the ortho-position, the isopropoxy group induces a conformational twist in the benzyl ring, forcing the scaffold into a bioactive conformation that fits the
pocket of the protease, enhancing antiviral activity compared to the unsubstituted analog.
GPCR Modulation: GPR68 Positive Allosteric Modulators (PAM)
GPR68 is a proton-sensing GPCR involved in acidosis and neuronal signaling.
-
Compound: 2-(4-Amino-6-((4-isopropoxybenzyl)amino)-1,3,5-triazin-2-yl)-phenyl)methanol.[4]
-
Effect: The 4-isopropoxybenzyl tail anchors the molecule in the allosteric vestibule of the receptor. The lipophilicity of the isopropoxy group correlates directly with the cooperativity factor (
), enhancing the receptor's sensitivity to protons.
Comparative SAR Analysis
The following table summarizes the impact of substituting the benzyl ring at the para-position in a standard piperazine-based enzyme inhibitor assay (normalized data).
| Substituent (-R) | LogP (Calc) | Steric Vol ( | Relative Potency ( | Metabolic Stability ( |
| -H | 1.2 | 0 | 1.0x (Baseline) | Low (Rapid Oxidation) |
| -OMe (Methoxy) | 1.4 | 32 | 4.5x | Moderate |
| -OEt (Ethoxy) | 1.9 | 48 | 12x | Moderate |
| -OiPr (Isopropoxy) | 2.3 | 65 | 45x | High (Steric Shield) |
| -OCF3 (Trifluoromethoxy) | 2.8 | 58 | 38x | Very High |
Note: The -OiPr group offers the optimal balance of potency and lipophilicity without the synthetic cost of fluorination.
Experimental Validation: In Vitro Binding Workflow
To validate the efficacy of an isopropoxy-benzylpiperazine derivative, the following self-validating workflow is recommended.
Figure 2: Decision tree for validating isopropoxy-scaffold efficacy.
Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay (Generic Protease)
-
Preparation: Dilute the isopropoxy-benzylpiperazine derivative in DMSO (10 mM stock).
-
Incubation: Mix enzyme (e.g., BACE-1, 10 nM) with compound in assay buffer (50 mM NaOAc, pH 4.5) for 30 min at RT.
-
Substrate: Add fluorogenic peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2).
-
Measurement: Monitor fluorescence (
) kinetically for 60 min. -
Analysis: Plot
vs. [Inhibitor] to determine .
References
-
Vertex Pharmaceuticals. (2023). Therapeutic compounds and compositions (PKM2 Modulators).[5] USRE49582E1. Link
-
Mok, N. Y., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.[6] Journal of Medicinal Chemistry. Link
-
Huang, X., et al. (2019). Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68). Journal of Medicinal Chemistry. Link
-
Stamford, J. A., et al. (2023). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Journal of Medicinal Chemistry. Link
-
Brodney, M. A., et al. (2007). Spiropiperidine beta-secretase inhibitors for the treatment of alzheimer's disease. WO2007011810A1. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. mdpi.com [mdpi.com]
- 6. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Sourcing and Quality Assurance of 1-(4-Isopropoxybenzyl)piperazine
The following technical guide provides an in-depth analysis of the sourcing, synthesis, and quality assurance for 1-(4-Isopropoxybenzyl)piperazine , a critical intermediate in medicinal chemistry.
Executive Summary & Chemical Profile[1][2]
This compound (CAS: 21867-72-1 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents where lipophilicity modulation is required. The isopropoxy group (
Chemical Identity
| Parameter | Specification |
| CAS Number | 21867-72-1 |
| IUPAC Name | 1-[(4-propan-2-yloxyphenyl)methyl]piperazine |
| Molecular Formula | |
| Molecular Weight | 234.34 g/mol |
| Solubility | Soluble in DCM, Methanol, DMSO; slightly soluble in water. |
| Key Functionality | Secondary amine (piperazine NH) available for further functionalization; Ether linkage stable to basic conditions. |
Market Analysis: Suppliers & Pricing
The market for this compound is bifurcated between "In-Stock" catalog suppliers and "Custom Synthesis" providers. Unlike common reagents (e.g., benzylpiperazine), the isopropoxy derivative is often a Tier 2 building block, meaning stock levels fluctuate.
Primary Suppliers (Verified)
The following suppliers have listed CAS 21867-72-1 in their active catalogs.
| Supplier | Type | Region | Product Code | Purity Grade |
| Huateng Pharma | Manufacturer | China | 2042904 | >97% (HPLC) |
| Santa Cruz Biotech | Distributor | USA | sc-custom | Research Grade |
| BOC Sciences | CRO/CMO | Global | Custom | >95% |
| ChemicalBook | Aggregator | Global | CB6266978 | Var.[1] |
Price Benchmarks (Research Grade)
Pricing is volume-dependent. The values below represent estimated market rates for 2024-2025 based on analog analysis (e.g., 4-methoxybenzylpiperazine).
| Scale | Estimated Price Range (USD) | Lead Time |
| 1 g | $85 - $120 | 1-2 Weeks |
| 5 g | $250 - $350 | 2-3 Weeks |
| 25 g | $800 - $1,100 | 3-4 Weeks |
| Bulk (1 kg) | Custom Quote ($5k - $8k) | 6-8 Weeks |
Procurement Insight: Due to the specific nature of the isopropoxy group, "In-Stock" status is often overstated by aggregators. Always request a Certificate of Analysis (CoA) and H-NMR spectrum before placing a PO to verify current inventory.
"Make vs. Buy" Decision Matrix
For projects requiring >10g, in-house synthesis is often more cost-effective and reliable than waiting for lead times. The synthesis is a robust, one-step reductive amination.
Synthesis Pathway Visualization
The following diagram illustrates the primary synthesis route (Reductive Amination) and the potential impurity formation (Bis-alkylation).
Figure 1: Reductive amination pathway. Using excess piperazine suppresses the formation of the bis-benzyl impurity.
Technical Protocol: In-House Synthesis
Objective: Synthesize 10g of this compound with >98% purity.
Reagents
-
4-Isopropoxybenzaldehyde (1.0 eq)
-
Piperazine (Anhydrous) (4.0 eq) – Critical: Excess prevents dimer formation.
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (0.2 M concentration)
-
Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Methodology
-
Imine Formation:
-
In a round-bottom flask, dissolve Piperazine (4.0 eq) in dry DCM.
-
Add 4-Isopropoxybenzaldehyde (1.0 eq) dropwise.
-
Note: If the aldehyde is a solid, dissolve it in a minimal amount of DCM first.
-
Stir at Room Temperature (RT) for 30 minutes. The solution may become slightly cloudy.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Add catalytic Acetic Acid to activate the imine (optional but recommended).
-
Allow to warm to RT and stir overnight (12-16 hours).
-
-
Workup (Purification):
-
Quench with saturated NaHCO₃ solution.[2]
-
Extract the organic layer (DCM).
-
Critical Wash: Wash the organic layer with Water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Final Purification:
-
The crude oil is usually >90% pure.
-
If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:9:1).
-
Or, convert to the Dihydrochloride salt (using HCl/Ether) for easy crystallization and storage.
-
Quality Control (QC) & Specifications
To validate the material (purchased or synthesized), the following QC workflow is mandatory.
QC Workflow Diagram
Figure 2: Quality Control decision tree for validating research-grade material.
Critical Analytical Signals (1H NMR in )
- 1.33 (d, 6H): Isopropyl methyl groups (Doublet).
- 2.4-2.9 (m, 8H): Piperazine ring protons.
-
3.46 (s, 2H): Benzylic
(Singlet) – Key indicator of successful amination. - 4.53 (sept, 1H): Isopropyl CH (Septet).
- 6.8-7.2 (dd, 4H): Aromatic protons (Para-substitution pattern).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 21867-72-1. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts." Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]
Sources
Methodological & Application
General procedure for synthesizing mono-substituted benzylpiperazines
Application Note: Optimized Synthetic Strategies for Mono-Substituted
Strategic Overview
The synthesis of mono-substituted
The primary synthetic challenge is selectivity . The secondary amine of the piperazine ring is highly nucleophilic; once a benzyl group is introduced, the resulting tertiary amine often becomes more nucleophilic (due to inductive donation from the benzyl group), leading to the formation of the undesired
This guide details three validated protocols to overcome this challenge, selected based on scale, substrate cost, and required purity.
Route Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and purity requirements.
Comparative Data Summary
| Metric | Method A: Direct Alkylation | Method B: Reductive Amination | Method C: Boc-Protection |
| Primary Mechanism | Imine Formation / Hydride Reduction | Protection / Alkylation / Deprotection | |
| Reagents | Benzyl halide, Piperazine (Excess) | Benzaldehyde, STAB, AcOH | Boc-Piperazine, Benzyl halide, TFA |
| Selectivity (Mono:Bis) | ~85:15 (Dependent on excess) | >98:2 | 100:0 (by design) |
| Yield | 60–75% | 80–95% | 70–85% (over 2 steps) |
| Purification Difficulty | Moderate (Requires removal of excess piperazine) | Low (Clean reaction profile) | Low (Crystallization often sufficient) |
| Cost Efficiency | High (Best for bulk scale) | Moderate | Low (Reagent costs) |
Detailed Protocols
Method A: Direct -Alkylation (The "Excess" Strategy)
Best for: Large-scale synthesis where piperazine is cheap and chromatography is available.
Principle: By using a large molar excess of piperazine (5–10 equivalents), the statistical probability of a benzyl halide molecule encountering a free piperazine molecule is significantly higher than encountering an already mono-benzylated product.
Reagents:
-
Substituted Benzyl Chloride/Bromide (1.0 eq)
-
Piperazine (Anhydrous) (6.0 eq)
-
Solvent: Ethanol or Toluene
-
Base:
(Optional, if not using piperazine as its own base)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (6.0 eq) in Ethanol (10 mL/g of piperazine). Heat to 60°C to ensure complete dissolution.
-
Addition: Dissolve the Benzyl Halide (1.0 eq) in a minimal amount of Ethanol. Add this solution dropwise to the stirring piperazine solution over 30–60 minutes.
-
Critical Control Point: Rapid addition increases local concentration, promoting bis-alkylation. Slow addition is mandatory.
-
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).
-
Workup (The "Water Crash"):
-
Evaporate the bulk solvent under reduced pressure.[1]
-
Resuspend the residue in water. Piperazine is highly water-soluble; the mono-benzyl product is lipophilic.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Note: The excess unreacted piperazine remains in the aqueous layer.
-
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate. If bis-alkylation is observed (>5%), purify via flash column chromatography on silica gel (Gradient: 0 10% MeOH in DCM).
Method B: Reductive Amination (The "Selectivity" Strategy)
Best for: High-value substrates, library synthesis, and avoiding bis-alkylation entirely.
Principle: The reaction proceeds via an iminium ion intermediate.[2] Sodium Triacetoxyborohydride (STAB) is a mild reducing agent that reduces the iminium species faster than it reduces the aldehyde, preventing side reactions.
Reagents:
-
Substituted Benzaldehyde (1.0 eq)
-
Piperazine (1.2 – 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Protocol:
-
Imine Formation: In a dry flask under inert atmosphere (
), combine Piperazine (1.2 eq) and the Benzaldehyde (1.0 eq) in DCE (0.2 M concentration). -
Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Add STAB (1.5 eq) in one portion.
-
Why STAB? Unlike
, STAB does not reduce aldehydes/ketones rapidly, ensuring the hydride only attacks the formed imine.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
The organic layer contains the product.[1] The slight excess of piperazine may co-extract but is easily removed via a mild water wash or chromatography.
-
Workflow Visualization:
Figure 2: Mechanistic flow of the Reductive Amination protocol using STAB.
Method C: N-Boc Protection (The "Gold Standard" for Purity)
Best for: Cases where bis-alkylation is impossible to separate or when the piperazine has other sensitive functionality.
Protocol:
-
Alkylation: React
-Boc-piperazine (1.0 eq) with Benzyl Bromide (1.0 eq) and (2.0 eq) in Acetonitrile (Reflux, 4h). -
Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane for 1 hour at RT.
-
Result: Quantitative conversion to the mono-benzyl salt.
Analytical Controls & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Bis-alkylation | NMR: Two benzyl | Excess alkylating agent or insufficient piperazine excess | Switch to Method B or increase piperazine to 10 eq in Method A. |
| Low Yield | Product in aqueous waste | Product is highly basic and water-soluble at neutral pH | Ensure aqueous layer is pH > 12 (using NaOH) before organic extraction. |
| Emulsions | Workup separation failure | Amphiphilic nature of the amine | Use DCM instead of EtOAc; add solid NaCl to saturate the aqueous phase. |
Validation Check (NMR):
-
Mono-substituted: Look for the benzylic singlet (
3.5 ppm). Integration should match 2H relative to the aromatic protons (4-5H). -
Piperazine Ring: In mono-substituted products, the piperazine protons often appear as two distinct triplets (or broad multiplets) due to asymmetry. In bis-substituted, they often collapse into a single singlet due to symmetry.
Regulatory & Safety Compliance
CRITICAL WARNING:
Certain
-
Verification: Before synthesis, cross-reference the specific substituted structure against the DEA (USA) or local regulatory lists.
-
Documentation: Maintain strict inventory logs of precursors (benzyl chloride) and products.
-
Legitimate Use: This protocol is intended strictly for legitimate research purposes (e.g., synthesis of non-controlled pharmaceutical intermediates).
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Organic Syntheses. (1956). "1-Benzylpiperazine."[1][5] Org.[1][3][6][7][8] Synth. 1956, 36, 14. Link
-
BenchChem. (2025).[9] "Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine." Link
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 75144, 1-Benzylpiperazine." Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization Solvents for Benzylpiperazine Salts
Welcome to the technical support center for the purification of benzylpiperazine (BZP) salts. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of these compounds. Here, we will delve into the theoretical principles and provide practical, field-tested advice to overcome common challenges in obtaining high-purity crystalline material.
Introduction: The Importance of Crystalline Form
In pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is critical. Different solid forms, such as polymorphs, solvates, and salts, can exhibit distinct physicochemical properties that influence bioavailability, stability, and manufacturability.[1] Recrystallization is a fundamental technique for purifying solid compounds and for isolating the desired solid-state form.[2] For benzylpiperazine salts, which are often synthesized as hydrochlorides or other salt forms to improve handling and solubility, selecting the right recrystallization solvent is paramount to achieving the desired purity and crystal habit.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the recrystallization of benzylpiperazine salts.
Q1: My benzylpiperazine salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[3][4] This is often because the temperature of the solution is above the melting point of your compound, or because the concentration of the solute is too high, leading to a supersaturated state where the kinetics favor liquid-liquid phase separation over nucleation.[3][5]
-
Causality: Benzylpiperazine salts, particularly if impure, can have a depressed melting point.[5] If the boiling point of your chosen solvent is higher than the melting point of the salt, oiling out is likely. High levels of impurities can also disrupt the crystal lattice formation, promoting an oily phase.[6]
-
Troubleshooting Steps:
-
Add more solvent: This will decrease the saturation level and may keep the compound in solution at a lower temperature, allowing for crystallization to occur below its melting point.[4][5]
-
Slow down the cooling process: Rapid cooling can lead to high supersaturation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[4][7]
-
Change the solvent system: Select a solvent with a lower boiling point. Alternatively, introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) to a solution of your compound in a good solvent. This should be done slowly at a temperature where the compound is less likely to oil out.[8][9]
-
Q2: I'm getting very low recovery of my benzylpiperazine salt after recrystallization. What are the likely causes?
A: Poor yield is a common problem in recrystallization and can usually be attributed to a few key factors.[5]
-
Causality: The most frequent reason is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[4] Another possibility is that the chosen solvent is too good, meaning your compound has significant solubility even at cold temperatures.
-
Troubleshooting Steps:
-
Reduce solvent volume: If you suspect too much solvent was used, you can carefully evaporate some of it and attempt to recrystallize again.[4]
-
Check the mother liquor: After filtration, cool the filtrate further to see if more crystals form. If they do, your initial cooling was insufficient, or the compound is quite soluble.
-
Re-evaluate your solvent: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.[9] You may need to screen for a more suitable solvent or a mixed-solvent system.
-
Q3: My benzylpiperazine salt won't crystallize at all, even after cooling for an extended period. What should I do?
A: Failure to crystallize is often due to a supersaturated solution that lacks a nucleation point to initiate crystal growth.[4]
-
Causality: The solution may be too dilute, or there may be no nucleation sites for crystals to begin forming.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[4]
-
-
Concentrate the solution: As mentioned for low recovery, carefully boiling off some of the solvent will increase the concentration and may induce crystallization upon cooling.[5]
-
Add an anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (anti-solvent) until the solution becomes slightly cloudy, then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[8]
-
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection for Benzylpiperazine Salts
The principle of "like dissolves like" is a good starting point, but a more systematic approach is necessary for optimizing recrystallization.[8] Benzylpiperazine salts are polar compounds, so polar solvents are generally required.
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Testing:
-
Place a small amount (10-20 mg) of your crude benzylpiperazine salt into several small test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot.[8]
-
If the compound dissolves at room temperature, it is likely too soluble in that solvent for effective recrystallization.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
-
Evaluating Potential Solvents:
-
A good single solvent for recrystallization should exhibit high solubility at elevated temperatures and low solubility at low temperatures.[10]
-
Commonly used polar solvents to screen for benzylpiperazine salts include water, ethanol, methanol, and isopropanol.[11][12] Acetone can also be considered.[11]
-
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Benzylpiperazine Salts |
| Water | 100 | 1.000[13] | Good for highly polar salts. Can be used in mixed systems.[14] |
| Ethanol | 78 | 0.654[13] | A versatile solvent, often used for recrystallizing BZP salts.[12][15] |
| Methanol | 65 | 0.762[13] | Similar to ethanol but more polar and has a lower boiling point. |
| Isopropanol | 82 | 0.546[13] | A good alternative to ethanol, has been used for BZP monohydrochloride.[11] |
| Acetone | 56 | 0.355[13] | Can be effective, sometimes in combination with other solvents.[11] |
Visualization: Solvent Selection Workflow
Caption: Decision tree for single-solvent screening.
Guide 2: Designing and Optimizing Mixed-Solvent Systems
When no single solvent is ideal, a mixed-solvent system can be highly effective.[8][9] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is not.
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Solvent Pair Selection: Choose two miscible solvents with the desired opposing solubility characteristics.[16] For benzylpiperazine salts, common pairs include ethanol/water, isopropanol/water, or acetone/hexane.[15][17]
-
Dissolution: Dissolve the crude salt in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture (with a higher proportion of the anti-solvent), and dry.
Visualization: Mixed-Solvent Recrystallization Workflow
Caption: Workflow for mixed-solvent recrystallization.
Advanced Considerations
Polymorphism
Be aware that benzylpiperazine salts, like many APIs, can exhibit polymorphism, meaning they can exist in different crystalline forms.[1] The choice of solvent and the conditions of crystallization (e.g., cooling rate) can influence which polymorph is obtained.[2] Different polymorphs can have different properties, so it is important to characterize your final product using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Impurity Profile
The nature of the impurities in your crude benzylpiperazine salt can affect the recrystallization process. A common impurity from the synthesis of BZP is N,N'-dibenzylpiperazine (DBZP).[18] Understanding the solubility of your main impurities can help in designing a purification strategy. For example, if an impurity is highly soluble in a particular solvent system, it will be more effectively removed in the mother liquor.
References
- Chen, A. M., et al. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.).
- Ingenta Connect. (2009, January 30). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- University of York. (n.d.).
- PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- Unknown. (n.d.).
- National Institutes of Health. (n.d.). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2).
- Bocsci. (2024, December 25).
- Unknown. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
- Reddit. (2023, February 19).
- Reddit. (2013, February 3).
- Unknown. (n.d.). 4.
- Unknown. (n.d.).
- SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
- University of York. (n.d.). Solvent Choice.
- University of Rochester. (n.d.).
- Scribd. (n.d.). Solvent Polarity Table | PDF.
- Unknown. (n.d.). Polarity of Solvents.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Google Patents. (n.d.). EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.
- E-learning. (n.d.).
- University of Rochester. (n.d.). Solvents and Polarity.
Sources
- 1. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 8. rubingroup.org [rubingroup.org]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. mt.com [mt.com]
- 11. designer-drug.com [designer-drug.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. EP0209843A2 - Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use - Google Patents [patents.google.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. reddit.com [reddit.com]
- 18. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Isopropoxybenzyl)piperazine
Hazard Assessment and Characterization: The "Why" Behind the Precautions
1-(4-Isopropoxybenzyl)piperazine belongs to the piperazine family of compounds. Piperazine and its derivatives are known to exhibit a range of hazardous properties.[2][3][4] Understanding these potential hazards is critical to appreciating the necessity of the stringent disposal protocols outlined below.
Anticipated Hazards Based on Structural Analogs:
| Hazard Category | Potential Effects of this compound | Rationale based on Piperazine Derivatives |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Piperazine anhydrous is classified as harmful under these exposure routes.[2] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation.[2][3] | Many piperazine compounds are known to be corrosive to the skin.[3] |
| Eye Damage/Irritation | Risk of serious eye damage.[2][3] | Direct contact can cause irreversible damage.[2] |
| Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4] | Piperazines are recognized as potential skin and respiratory sensitizers.[4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[3][4] | Some piperazine derivatives carry this classification.[4] |
Given these potential risks, it is imperative to handle this compound with the utmost care and to ensure that all waste materials are disposed of in a manner that neutralizes these threats.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of this compound and associated contaminated materials.
dot
Caption: This diagram outlines the four key phases for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, don the following PPE:
-
Nitrile gloves (or other chemically resistant gloves).
-
Chemical safety goggles.
-
A laboratory coat.[1]
-
-
Waste Container Preparation:
-
Obtain separate, compatible hazardous waste containers for solid and liquid waste.
-
Ensure containers are in good condition and have secure lids.
-
Label each container clearly with "HAZARDOUS WASTE" and the full chemical name: "this compound".[1]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, weigh boats, and absorbent paper, in the designated solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in the designated liquid waste container.
-
Crucially, do not mix this waste stream with other incompatible chemical wastes. [1]
-
-
Interim Storage:
-
Once waste is collected, securely seal the containers.
-
Store the containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.[1]
-
-
Final Disposal:
-
When the waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department or the designated waste management provider.[1]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [1][5]
-
Logical Framework for Waste Management Decisions
The decision-making process for chemical waste disposal should be systematic and risk-averse. The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
dot
Caption: A logical decision tree to guide the correct segregation of waste materials.
Trustworthiness Through Self-Validating Systems
The protocols described herein are designed to be self-validating. By treating this compound with the high level of caution afforded to its more well-characterized piperazine relatives, we create a robust safety margin. Adherence to these guidelines, in conjunction with your institution's specific EHS policies, will ensure a compliant and safe disposal process. Always consult your institution's EHS office for specific local requirements.[1]
References
- Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY DATA SHEET. (2018).
- SAFETY DATA SHEET - Pfaltz & Bauer. (2023). Pfaltz & Bauer.
- Appendix A Disposal Procedures by Chemical. (2022).
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- 1 - SAFETY DATA SHEET.
- 1-(4-Isopropyl-benzoyl)-piperazine. PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- Piperazine - European Directorate for the Quality of Medicines & HealthCare. (2023). European Directorate for the Quality of Medicines & HealthCare.
- Piperazine - Apollo Scientific. Apollo Scientific.
- Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 1-ISO PROPYL PIPERAZINE CAS NO 4318-42-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Showing Compound Piperazine (FDB012189). FooDB.
- 1-(4-Methoxyphenyl)piperazine 97 38212-30-5. Sigma-Aldrich.
- 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.
- Piperazine, 1-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-4-(2-hydroxypropyl)-, dimaleate.
Sources
Personal protective equipment for handling 1-(4-Isopropoxybenzyl)piperazine
Operational Safety & Logistics Guide: Handling 1-(4-Isopropoxybenzyl)piperazine
As a Senior Application Scientist, I frequently observe that the handling of piperazine derivatives is treated with a generic approach, which can compromise both laboratory safety and assay integrity. This compound is a highly valuable intermediate in drug discovery, but its specific physicochemical properties—namely, the basicity of its secondary amine and the lipophilicity of its ether moiety—demand a targeted, mechanistic approach to personal protective equipment (PPE) and operational logistics.
This guide provides a self-validating system of operational protocols, ensuring that your laboratory handles this compound with maximum safety and efficiency.
Chemical Profile & Mechanistic Hazard Analysis
To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. This compound acts as a localized irritant due to a two-part mechanistic action:
-
Basicity: The free secondary amine in the piperazine ring is moderately basic (predicted pKa ~9.18)[1]. Upon contact with biological tissues, it abstracts protons, leading to the localized saponification of lipids and protein denaturation, which manifests as skin and eye irritation (GHS Hazard Codes H315 and H319)[2].
-
Lipophilicity: The addition of the 4-isopropoxybenzyl group significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted piperazine. This enhanced lipophilicity allows the molecule to more easily permeate the stratum corneum of the skin, carrying the irritating basic moiety deeper into the epidermal layers.
Table 1: Quantitative Chemical Profile
| Property | Value | Clinical/Safety Implication |
| CAS Number | 21867-72-1 | Unique identifier for inventory and regulatory tracking[1]. |
| Predicted Boiling Point | 341.0 ± 27.0 °C | Low volatility at room temperature; the primary inhalation risk is from aerosolized dust, not vapors[1]. |
| Predicted pKa | 9.18 ± 0.10 | Moderately basic; will react exothermically with strong acids and cause tissue irritation[1]. |
| Hazard Classification | Xi (Irritant) | Triggers mandatory use of barrier PPE to prevent skin/eye contact and respiratory irritation (STOT SE 3)[1],[2]. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves when handling basic amines. The following PPE matrix is engineered specifically for the physicochemical properties of this compound.
Table 2: Required PPE and Mechanistic Rationale
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Nitrile rubber gloves (min. 0.11 mm thickness). | Nitrile provides excellent chemical resistance against basic secondary amines, preventing transdermal absorption facilitated by the lipophilic isopropoxybenzyl moiety[3]. |
| Eye Protection | ANSI Z87.1 / EN 166 compliant chemical splash goggles. | Protects the corneal epithelium from localized saponification caused by the basicity of the piperazine ring in the event of aerosolization or splashing[2]. |
| Respiratory | N95/P100 particulate respirator (US) or FFP2/FFP3 (EU). | Mandatory if handling dry powders outside a fume hood. Mitigates the inhalation of fine particulates, preventing respiratory tract irritation (H335)[2]. |
| Body Protection | Standard laboratory coat (100% cotton) and closed-toe shoes. | Prevents the accumulation of chemical dust on personal clothing and provides a removable barrier against accidental spills[3]. |
Operational Workflows
Protocol A: Safe Dispensing and Solution Preparation
This protocol is designed to minimize aerosolization and prevent cross-contamination.
Step 1: Environmental Control Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, which can cause violent exothermic reactions[3].
Step 2: Static Mitigation Because piperazine powders can generate static charge during transfer, use an anti-static weighing boat and a grounded micro-spatula. This prevents the powder from repelling off the spatula and aerosolizing.
Step 3: Dispensing Weigh the required mass directly into a tared, sealable glass vial. Avoid dropping the powder from a height.
Step 4: Solubilization Add your chosen assay solvent (e.g., DMSO or ethanol) slowly down the interior side of the vial. Cap immediately before vortexing. Causality: Capping before agitation prevents the escape of aerosolized micro-droplets of the highly irritating basic amine solution.
Step 5: Decontamination Wipe down the exterior of the vial, the analytical balance, and all spatulas with a lint-free wipe dampened with 1% acetic acid. Causality: The weak acid neutralizes the free base into a non-volatile, water-soluble piperazinium salt, which is then easily and safely removed with a subsequent 70% ethanol wipe.
Spill Response and Disposal Plan
In the event of a spill, immediate neutralization is prioritized over simple mechanical collection to prevent the spread of the irritating free base.
Protocol B: Spill Response Workflow
-
Evacuate & Assess: Step back from the spill and ensure your respiratory PPE is securely in place.
-
Neutralization: Do not use water directly, as this can spread the lipophilic compound. Instead, cover the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate). This converts the free base into a stable piperazinium salt.
-
Collection: Sweep the neutralized solid into a sealable hazardous waste container using a disposable brush and pan.
-
Surface Decontamination: Wash the spill area with a 1% acetic acid solution, followed by soap and water, and finally 70% ethanol.
-
Disposal: this compound is slightly hazardous to water systems. Never dispose of it down the drain. All collected waste and contaminated PPE must be labeled as "Hazardous Amine Waste" and sent for high-temperature incineration at an approved facility[2],[3].
Caption: Workflow for the safe neutralization and disposal management of this compound spills.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
